Empesertib Exhibits the Lowest Reported Biochemical Mps1 IC₅₀ Among Advanced Clinical Candidates
Empesertib demonstrates an Mps1 inhibitory IC₅₀ of 0.34 nM (TR‑FRET assay) [REFS‑1]. This is >5‑fold more potent than the next most advanced candidate, BAY 1217389 (IC₅₀ = 0.63 ± 0.27 nM) [REFS‑2], and >100‑fold more potent than the widely used tool compound AZ3146 (IC₅₀ ≈ 35 nM) [REFS‑3]. The sub‑nanomolar potency of Empesertib may confer a lower effective concentration requirement in in vitro kinase assays.
| Evidence Dimension | Mps1 Kinase Inhibition Potency (IC₅₀) |
|---|---|
| Target Compound Data | 0.34 nM (TR‑FRET); <1 nM (GST‑tagged recombinant human Mps1) |
| Comparator Or Baseline | BAY 1217389: 0.63 ± 0.27 nM; AZ3146: ~35 nM; MPI‑0479605: 1.8 nM; CC‑671: 5 nM |
| Quantified Difference | Empesertib is ~2‑fold more potent than BAY 1217389, ~100‑fold more potent than AZ3146, ~5‑fold more potent than MPI‑0479605, and ~15‑fold more potent than CC‑671. |
| Conditions | Biochemical kinase assays using recombinant Mps1; ATP concentration 1 μM/2 mM for Empesertib. |
Why This Matters
Lower IC₅₀ translates to a reduced compound concentration needed to achieve target engagement, which is critical for minimizing off‑target effects in cellular assays.
